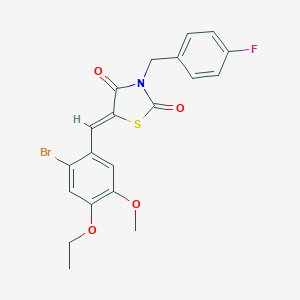
5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as CBM-THZ, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a thiazolidinedione derivative that has shown promising results in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been shown to inhibit the activity of the enzyme thioredoxin reductase (TrxR). TrxR is overexpressed in many cancer cells and plays a crucial role in cell proliferation and survival. Inhibition of TrxR by 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione leads to the accumulation of reactive oxygen species (ROS) in cancer cells, which ultimately leads to apoptosis.
Biochemical and Physiological Effects
5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and cell survival. 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its high yield of synthesis. This makes it a viable option for large-scale production. 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of using 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to fully elucidate the mechanism of action of 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione.
Direcciones Futuras
There are several future directions for research on 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One of the areas that require further investigation is the exact mechanism of action of 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. Further studies are needed to fully elucidate the molecular pathways involved in the anticancer activity of 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. Another area that requires further investigation is the potential use of 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in combination with other anticancer agents. Combination therapy has been shown to be more effective than monotherapy in the treatment of cancer. Therefore, further studies are needed to investigate the potential synergistic effects of 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione with other anticancer agents. Finally, the potential use of 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in the treatment of other diseases, such as inflammatory diseases, should also be investigated.
Métodos De Síntesis
The synthesis of 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione with 3-chloro-4-hydroxy-5-methoxybenzaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione obtained through this method is relatively high, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and liver cancer.
Propiedades
Nombre del producto |
5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C18H13ClFNO4S |
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H13ClFNO4S/c1-25-14-7-11(6-13(19)16(14)22)8-15-17(23)21(18(24)26-15)9-10-2-4-12(20)5-3-10/h2-8,22H,9H2,1H3/b15-8- |
Clave InChI |
NBCKURDEZJLHAP-NVNXTCNLSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)O |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)O |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302094.png)
![N'-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302096.png)





![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302109.png)
![(5-bromo-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B302110.png)
![N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302112.png)
![N'-(4-methoxy-3-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302113.png)
![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302116.png)
![N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302117.png)